Methyl 4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate
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Overview
Description
Regelin is a pentacyclic triterpenoid with the molecular formula C₃₁H₄₈O₄. It was originally isolated from the roots of Tripterygium regelii, a plant known for its medicinal properties . Regelin is known for its antitumor activity and has been the subject of various scientific studies due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Regelin can be synthesized through several synthetic routes. One common method involves the oxidation of ursolic acid, a naturally occurring triterpenoid, followed by esterification to form the methyl ester . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or potassium permanganate, and the esterification is carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of regelin involves the extraction of the compound from the roots of Tripterygium regelii. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate regelin .
Chemical Reactions Analysis
Types of Reactions
Regelin undergoes various chemical reactions, including:
Oxidation: Regelin can be oxidized to form various oxidized derivatives.
Substitution: Regelin can undergo substitution reactions, particularly at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of regelin.
Reduction: Reduced forms of regelin with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached.
Scientific Research Applications
Regelin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of pharmaceuticals and as a natural product in traditional medicine.
Mechanism of Action
Regelin exerts its effects through various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression . The compound interacts with specific proteins and enzymes involved in these pathways, leading to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: A naturally occurring triterpenoid with similar structure and properties.
Oleanolic Acid: Another triterpenoid with comparable biological activities.
Betulinic Acid: Known for its antitumor and anti-inflammatory properties.
Uniqueness of Regelin
Regelin is unique due to its specific molecular structure, which includes a pentacyclic ring system and multiple functional groups. This structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C31H48O4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
methyl 4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-22,24-25,33H,10-17H2,1-8H3 |
InChI Key |
YQPSLCRGQUNTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)OC |
Origin of Product |
United States |
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